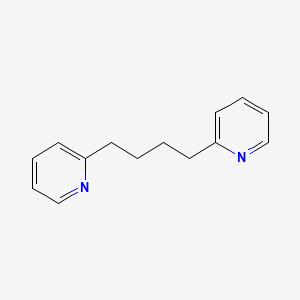
2-Butylbenzene-1,3-dicarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Butylbenzene-1,3-dicarboxylic acid is an organic compound that belongs to the class of dicarboxylic acids These compounds contain two carboxyl groups (-COOH) attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butylbenzene-1,3-dicarboxylic acid typically involves the alkylation of benzene derivatives followed by carboxylation. One common method is the Friedel-Crafts alkylation, where benzene is reacted with butyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3). This forms 2-butylbenzene, which is then subjected to carboxylation using carbon dioxide (CO2) under high pressure and temperature conditions to introduce the carboxyl groups.
Industrial Production Methods
Industrial production of this compound often involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, using continuous flow reactors and advanced separation techniques to isolate the desired product efficiently.
Analyse Des Réactions Chimiques
Types of Reactions
2-Butylbenzene-1,3-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The butyl group can be oxidized to form carboxylic acids.
Reduction: The carboxyl groups can be reduced to alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogens (e.g., Br2) in the presence of a catalyst like iron (Fe).
Major Products
Oxidation: Formation of 2-butylterephthalic acid.
Reduction: Formation of 2-butylbenzene-1,3-dimethanol.
Substitution: Formation of halogenated derivatives like 2-butyl-5-bromobenzene-1,3-dicarboxylic acid.
Applications De Recherche Scientifique
2-Butylbenzene-1,3-dicarboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of polymers and other complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Butylbenzene-1,3-dicarboxylic acid involves its interaction with various molecular targets. The carboxyl groups can form hydrogen bonds with proteins and enzymes, potentially altering their activity. The butyl group can also influence the compound’s hydrophobic interactions, affecting its solubility and distribution within biological systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phthalic acid: 1,2-benzenedicarboxylic acid.
Isophthalic acid: 1,3-benzenedicarboxylic acid.
Terephthalic acid: 1,4-benzenedicarboxylic acid.
Uniqueness
2-Butylbenzene-1,3-dicarboxylic acid is unique due to the presence of the butyl group, which imparts distinct chemical and physical properties compared to other dicarboxylic acids
Propriétés
Numéro CAS |
5293-56-1 |
|---|---|
Formule moléculaire |
C12H14O4 |
Poids moléculaire |
222.24 g/mol |
Nom IUPAC |
2-butylbenzene-1,3-dicarboxylic acid |
InChI |
InChI=1S/C12H14O4/c1-2-3-5-8-9(11(13)14)6-4-7-10(8)12(15)16/h4,6-7H,2-3,5H2,1H3,(H,13,14)(H,15,16) |
Clé InChI |
XBVFRINUJXHFCH-UHFFFAOYSA-N |
SMILES canonique |
CCCCC1=C(C=CC=C1C(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


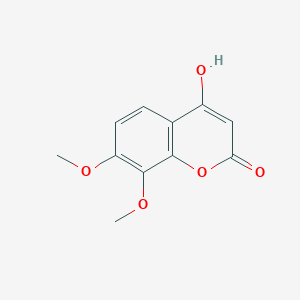
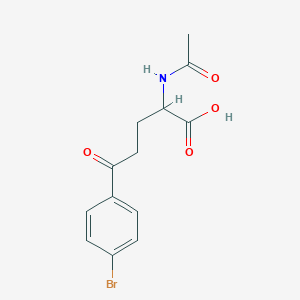

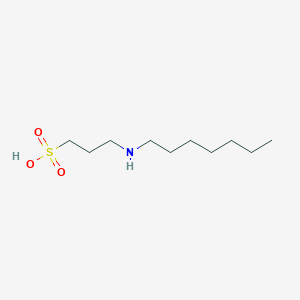
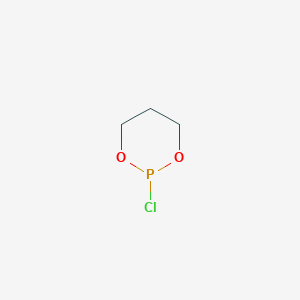
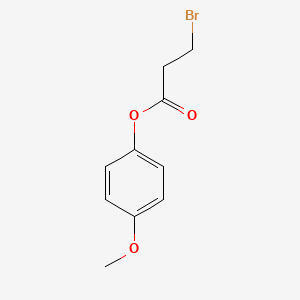
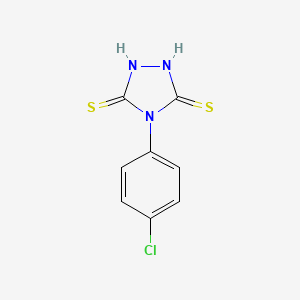

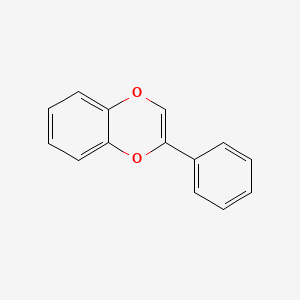
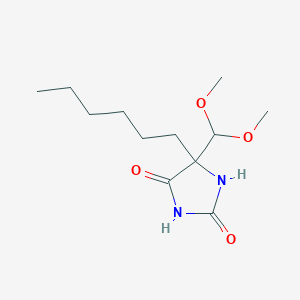
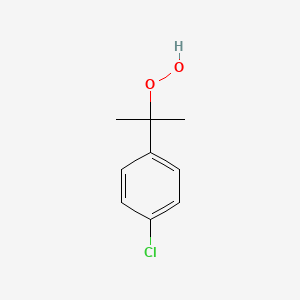
![1-[2-(2-Nitrophenyl)ethyl]piperidine](/img/structure/B14740932.png)
